molecular formula C16H20ClNO3 B13983530 4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid CAS No. 573652-75-2

4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid

Cat. No.: B13983530
CAS No.: 573652-75-2
M. Wt: 309.79 g/mol
InChI Key: MXORDKXIQJJRTL-UHFFFAOYSA-N
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Description

4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexyl ring, and a butanoic acid moiety. It is often studied for its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from a suitable precursor such as a cyclohexanone derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 2-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the chlorophenyl-cyclohexyl intermediate.

    Butanoic Acid Addition: Finally, the butanoic acid moiety is added through esterification or amidation reactions, depending on the desired final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Various amines, under basic or neutral conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The compound’s structure allows it to bind to active sites or receptor domains, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Baclofen: A similar compound with a 4-chlorophenyl group and a butanoic acid moiety, known for its muscle relaxant properties.

    Gabapentin: Another related compound used as an anticonvulsant and analgesic.

Uniqueness

4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenyl group, cyclohexyl ring, and butanoic acid moiety sets it apart from other similar compounds, providing unique opportunities for research and application.

Properties

CAS No.

573652-75-2

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

4-[[1-(2-chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid

InChI

InChI=1S/C16H20ClNO3/c17-13-7-2-1-6-12(13)16(10-4-3-8-14(16)19)18-11-5-9-15(20)21/h1-2,6-7,18H,3-5,8-11H2,(H,20,21)

InChI Key

MXORDKXIQJJRTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)NCCCC(=O)O

Origin of Product

United States

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